9,9-Dimethyl-9H-fluoren-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-dimethylfluoren-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGIQOAHYUJVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)C3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9,9 Dimethyl 9h Fluoren 3 Amine and Its Advanced Derivatives
Precursor Synthesis Strategies for 9,9-Dimethylfluorene
The foundational step in synthesizing the target amine is the creation of the 9,9-dimethylfluorene scaffold. This is most commonly achieved by the dialkylation of fluorene (B118485) at the C9 position.
Alkylation Approaches for 9,9-Dimethylfluorene Formation
The traditional and widely practiced method for synthesizing 9,9-dimethylfluorene involves the deprotonation of fluorene at the C9 position, which is acidic, followed by reaction with a methylating agent. The reaction typically proceeds in two stages: initial formation of 9-methylfluorene, which is then subjected to a second methylation to yield the desired 9,9-dimethylated product.
Commonly, a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com A phase-transfer catalyst (PTC) like benzyl-triethyl-ammonium chloride (TEBAC) is often employed to facilitate the reaction between the aqueous base and the organic substrate. chemicalbook.com Methyl iodide (CH₃I) is a frequently used methylating agent in these reactions. chemicalbook.com For instance, 2-bromofluorene (B47209) can be effectively dimethylated at the C9 position using methyl iodide and potassium hydroxide in DMSO. google.com
A typical procedure involves dissolving the starting fluorene derivative in DMSO, followed by the addition of a base and the methylating agent. The reaction is often exothermic and may require temperature control. chemicalbook.com
Sustainable and Environmentally Benign Synthetic Routes to 9,9-Dimethylfluorene
In response to growing environmental concerns, alternative methods that avoid toxic and volatile reagents like methyl iodide have been developed. One such green approach utilizes dimethyl carbonate (DMC) as the methylating agent. DMC is a non-toxic, environmentally friendly reagent. This process also involves a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an organic solvent. This method is noted for stabilizing the reaction process, improving economic viability, and simplifying waste management due to the less hazardous nature of the byproducts.
Amination Reactions for 9,9-Dimethyl-9H-fluoren-3-amine Formation
The introduction of the amine group at the C3 position is typically achieved via cross-coupling reactions, starting from a halogenated precursor, most commonly 3-bromo-9,9-dimethylfluorene. The synthesis of this precursor is accomplished by the dimethylation of 3-bromofluorene using a strong base like sodium tert-butoxide and methyl iodide in DMSO, which can produce yields as high as 96%. chemicalbook.com Once 3-bromo-9,9-dimethylfluorene is obtained, several powerful catalytic methods can be employed to form the C-N bond.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. This palladium-catalyzed reaction couples an aryl halide (or triflate) with an amine in the presence of a base. nih.gov The reaction is highly versatile and has been applied to a vast range of substrates, including the synthesis of aminofluorene derivatives.
The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BINAP being particularly effective. nih.govchemspider.com
For the synthesis of this compound, 3-bromo-9,9-dimethylfluorene would be reacted with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst, a suitable ligand, and a base like sodium tert-butoxide (NaOt-Bu). chemspider.com
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene (B28343) | 80 | 60 | chemspider.com |
| Bromobenzene | Carbazole (B46965) | Pd(OAc)₂ / TrixiePhos | t-BuOLi | Toluene | 110 | 90 | nih.gov |
| Bromobenzene | Diphenylamine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 110 | 96 | nih.gov |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | researchgate.net |
Ullmann Coupling and Related Strategies
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. organic-chemistry.org However, modern variations have been developed that use soluble copper catalysts, often with ligands, allowing for milder reaction conditions. nih.govfrontiersin.org
The reaction typically involves the coupling of an aryl halide with an amine using a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a base and often a ligand like L-proline or a diamine. frontiersin.orgwikipedia.org These reactions can be performed in polar solvents like DMSO or N-methylpyrrolidone (NMP), and in some cases, in environmentally benign media like deep eutectic solvents. frontiersin.org Microwave-assisted Ullmann couplings have also been shown to dramatically reduce reaction times. nih.gov
For the synthesis of this compound, 3-bromo-9,9-dimethylfluorene would be reacted with an amine source in the presence of a copper catalyst and a base.
Table 2: Examples of Modern Ullmann-Type Amination Reactions
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | N,N'-dimethylethylenediamine | CuI (10 mol%) | K₂CO₃ | ChCl/Gly | 100 | 98 | frontiersin.org |
| 3-Iodobenzonitrile | N,N'-dimethylethylenediamine | CuI (10 mol%) | K₂CO₃ | ChCl/Gly | 100 | 95 | frontiersin.org |
| Bromaminic Acid | Various Amines | Cu(0) | Phosphate (B84403) Buffer | Water | MW | - | nih.gov |
| 4-Iodoaniline | Substituted Lactams | CuI / DMEDA | K₃PO₄ | Dioxane | 110 | - | mdpi.com |
Optimization of Reaction Conditions for Amination Processes
The efficiency and yield of both Buchwald-Hartwig and Ullmann aminations are highly dependent on the careful optimization of several reaction parameters.
Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. nih.govmdpi.com Ligands like XPhos and SPhos are often effective for a broad range of substrates. nih.gov In copper-catalyzed Ullmann reactions, the source of copper (e.g., CuI, Cu(0)) and the choice of ligand (e.g., diamines, L-proline) can significantly impact reactivity. nih.govfrontiersin.org
Base: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common in Buchwald-Hartwig reactions, while inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used in Ullmann couplings. nih.govfrontiersin.orgmdpi.com
Solvent: The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates. Non-polar aprotic solvents like toluene and dioxane are frequently used for palladium catalysis, while polar aprotic solvents like DMSO or DMF are common for Ullmann reactions. chemicalbook.comnih.gov
Temperature and Reaction Time: Reaction kinetics are highly sensitive to temperature. While modern catalytic systems have enabled lower reaction temperatures, optimization is often necessary to balance reaction rate with catalyst decomposition and side reactions. mdpi.com Microwave irradiation has proven effective in significantly shortening reaction times for Ullmann couplings. nih.gov
Systematic screening of these parameters is essential to develop a high-yielding and robust process for the synthesis of this compound. nih.govmdpi.com
Modular Synthetic Routes for Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound often begins with the preparation of a suitable precursor, 3-bromo-9,9-dimethylfluorene. This key intermediate can be synthesized from 3-bromo-9H-fluorene by alkylation with iodomethane (B122720) in the presence of a strong base like sodium tert-butoxide in dimethyl sulfoxide (DMSO). chemicalbook.com This modular approach allows for the subsequent introduction of various functional groups through cross-coupling reactions.
A common strategy for designing materials with specific optoelectronic properties is the creation of donor-acceptor (D-A) architectures. In the context of this compound, the fluorenyl amine moiety typically acts as the electron donor. Various electron-accepting groups can be introduced to the fluorene core to modulate the energy levels and charge transfer characteristics of the final molecule.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for this purpose. For instance, a bromo-substituted this compound can be coupled with an arylboronic acid or ester bearing an electron-accepting substituent (e.g., cyano, benzothiazole, or pyridine) via a Suzuki coupling. mdpi.com This approach allows for the systematic variation of the acceptor strength and the extension of the π-conjugated system.
Another strategy involves the Knoevenagel condensation. If a formyl group is present on the fluorene ring, it can react with compounds containing active methylene (B1212753) groups, such as malononitrile, to introduce strong electron-withdrawing acceptor moieties. nih.govdigitellinc.com This method is particularly effective for creating chromophores with significant intramolecular charge transfer character.
The general synthetic sequence to achieve a D-A molecule based on the this compound scaffold would involve:
Nitration of 9,9-dimethylfluorene, followed by reduction to obtain the 3-amino derivative.
Protection of the amine group.
Introduction of a reactive handle, such as a bromine or boronic acid ester, at a different position on the fluorene ring.
Palladium-catalyzed cross-coupling with a suitable acceptor-functionalized partner.
Deprotection of the amine group.
A representative reaction scheme is the Heck coupling of a bromo-fluorene derivative with a vinyl-substituted acceptor. For example, 2-iodo-9,9-bis(2-(2-ethoxyethoxy)ethyl)-7-nitro-fluorene has been coupled with 2-(4-vinylphenyl)benzothiazole in the presence of a palladium catalyst to construct a D-A system. acs.orgnih.gov A similar strategy could be adapted for the 3-amino analogue.
Table 1: Common Acceptor Moieties and Corresponding Synthetic Strategies
| Acceptor Moiety | Synthetic Strategy | Key Reagents and Conditions |
| Phenyl-substituted malononitrile | Knoevenagel Condensation | Bromobenzaldehyde, Suzuki coupling, then malononitrile |
| Benzothiazole | Suzuki or Heck Coupling | 2-(4-vinylphenyl)benzothiazole, Pd(OAc)₂, tri-o-tolylphosphine |
| Pyridyl | Suzuki Coupling | Pyridylboronic ester, Pd(PPh₃)₄ |
The introduction of chirality into fluorene-based materials can lead to unique properties, such as chiroptical activity and the ability to form helical supramolecular structures. While specific enantioselective synthetic routes for this compound are not extensively documented in the literature, general methodologies for the asymmetric synthesis of chiral amines can be considered.
One potential approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to the fluorene core, directing the stereoselective introduction of the amine group or a precursor. Subsequent removal of the auxiliary would yield the enantiomerically enriched chiral amine.
Another strategy involves the kinetic resolution of a racemic mixture of this compound. This can be achieved using a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Furthermore, asymmetric catalytic methods could be explored. For instance, the asymmetric hydrogenation of a suitable enamine or imine precursor derived from a fluorenone derivative could potentially yield the chiral amine. While not directly applied to this specific compound, the enantioselective synthesis of α-fluoro-β(3)-amino esters has been demonstrated using a tandem conjugate addition-fluorination sequence with an enantiopure lithium amide. nih.gov Such advanced asymmetric methods could potentially be adapted for the synthesis of chiral fluorene amines.
The development of enantioselective methods for α-amino acids, such as those using chiral phosphoric acid catalysts, could also provide inspiration for the synthesis of chiral fluorene-based amino compounds. researchgate.net
The synthesis of molecules containing multiple fluorenyl amine units can lead to materials with enhanced charge-transporting properties and thermal stability. These multi-fluorenyl amine constructs often take the form of di- or tri-fluorenylamines.
The synthesis of such compounds can be achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. For example, a di-fluorenylamine could be synthesized by reacting a bromo-substituted 9,9-dimethylfluorene with this compound in the presence of a palladium catalyst and a suitable ligand.
To create a tri-fluorenylamine, one could react two equivalents of a bromo-substituted 9,9-dimethylfluorene with one equivalent of ammonia or a primary amine under Buchwald-Hartwig conditions, followed by a subsequent coupling with another equivalent of the bromo-fluorene. Alternatively, a commercially available compound, Tris(9,9-dimethyl-9H-fluoren-2-yl)amine, exists, suggesting that similar synthetic strategies could be applied to produce the 3-amino isomer. bldpharm.com
Table 2: Potential Synthetic Routes to Multi-Fluorenyl Amines
| Target Molecule | Synthetic Approach | Key Reagents and Conditions |
| Bis(9,9-dimethyl-9H-fluoren-3-yl)amine | Buchwald-Hartwig Amination | 3-Bromo-9,9-dimethylfluorene, this compound, Pd catalyst, ligand |
| Tris(9,9-dimethyl-9H-fluoren-3-yl)amine | Buchwald-Hartwig Amination | 3-Bromo-9,9-dimethylfluorene, ammonia (or primary amine), Pd catalyst, ligand |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its derivatives, several green chemistry principles can be applied.
One key area is the use of greener catalysts. While palladium catalysts are highly effective, their cost and potential for metal contamination are drawbacks. Research into more sustainable and recyclable catalytic systems is ongoing. For example, the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene has been achieved using bifunctional ionic liquids as recyclable catalysts. nih.gov The development of heterogeneous catalysts or catalyst systems that can be easily separated and reused would significantly improve the greenness of the synthesis.
Solvent selection is another critical aspect. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener solvents, such as water, supercritical fluids, or bio-based solvents, can reduce the environmental footprint. For instance, the synthesis of functionalized fluorene derivatives has been reported in greener solvents like water. researchgate.net
Atom economy is also a central tenet of green chemistry. Reactions such as addition and condensation reactions are generally more atom-economical than substitution reactions that generate stoichiometric byproducts. The Knoevenagel condensation, for example, is a relatively atom-economical method for introducing acceptor groups. mdpi.com
Furthermore, improving energy efficiency by conducting reactions at lower temperatures and pressures, and designing processes that minimize waste generation are all important considerations in the green synthesis of these valuable compounds. The aerobic oxidation of 9H-fluorenes to fluorenones under ambient conditions using KOH in THF is an example of a highly efficient and greener oxidation method. researchgate.net
Advanced Spectroscopic and Structural Characterization of 9,9 Dimethyl 9h Fluoren 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Analysis
One-dimensional NMR experiments, namely proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstones of structural analysis for organic molecules like 9,9-Dimethyl-9H-fluoren-3-amine derivatives.
The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical 9,9-dimethyl-9H-fluorene derivative, the two methyl groups at the C9 position would appear as a sharp singlet in the aliphatic region of the spectrum. The aromatic protons on the fluorene (B118485) backbone would resonate in the downfield region, with their chemical shifts and splitting patterns being highly sensitive to the position and nature of substituents. The protons of the amino group would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The quaternary carbon at the C9 position and the carbons of the two methyl groups would have characteristic chemical shifts. The aromatic carbons would appear in the downfield region, and their specific chemical shifts are invaluable for confirming the substitution pattern on the fluorene ring.
| Proton (¹H) | Expected Chemical Shift Range (ppm) | Carbon (¹³C) | Expected Chemical Shift Range (ppm) |
| C(CH ₃)₂ | ~ 1.5 | C (CH₃)₂ | ~ 27 |
| NH ₂ | Variable (broad) | C 9(CH₃)₂ | ~ 47 |
| Aromatic H | 6.5 - 8.0 | Aromatic C | 110 - 155 |
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Two-Dimensional NMR (2D-NMR) Techniques for Connectivity
To definitively establish the intricate network of atomic connections, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a roadmap of the molecular structure.
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. In the context of this compound, COSY would be instrumental in tracing the connectivity of the protons around the aromatic rings, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique is exceptionally powerful for assigning the signals in the ¹³C-NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two or three bonds. This is crucial for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons. For example, HMBC would show correlations between the protons of the methyl groups and the C9 carbon, as well as adjacent aromatic carbons.
While specific 2D NMR data for this compound is not available, the application of these techniques is well-documented for other fluorene derivatives, aiding in their complete structural elucidation.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.
For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aliphatic methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration would be expected in the 1250-1350 cm⁻¹ range. The gas-phase IR spectrum of the related compound 9H-Fluoren-9-one shows a prominent C=O stretching band, illustrating the utility of IR in identifying key functional groups. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Table 2: Expected Infrared Absorption Frequencies for this compound.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.
For this compound (C₁₅H₁₅N), the molecular ion peak [M]⁺ in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (approximately 209.29 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For example, the identity of a fluorene-fused dimeric carbonyl/amine, DDiKTa-F, was confirmed in part by high-resolution mass spectrometry. chemrxiv.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of a methyl group (CH₃) from the molecular ion is a common fragmentation pathway for 9,9-dimethylfluorene derivatives.
X-ray Crystallography for Solid-State Conformation and Packing Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's conformation and its packing within the crystal lattice can be constructed.
Investigation of Crystal Packing Modes and Intermolecular Interactions
The arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. In fluorene derivatives, these interactions govern the material's bulk properties. The introduction of alkyl substituents, for example, has been shown to weaken intermolecular forces, leading to decreased crystal quality and melting points, but increased solubility. njit.edu
| Interaction Type | Description | Impact on Crystal Structure | Source |
|---|---|---|---|
| C–H⋯O Bonds | Hydrogen bonding between a carbon-bound hydrogen and an oxygen atom. | Creates specific supramolecular motifs, such as inversion-symmetric R²₂(10) graph sets, contributing to layer formation. | nih.gov |
| C–H⋯π Interactions | An interaction between a C-H bond and the π-electron system of an aromatic ring. | Contributes to the overall crystal packing; weakening these interactions via alkyl substitution can alter material properties. | njit.edu |
| Van der Waals Forces | Weak, non-specific attractive forces between molecules. | Become the dominant stabilizing force between molecular layers when steric hindrance from substituents prevents stronger interactions like π–π stacking. | nih.gov |
Advanced Optical Spectroscopic Techniques for Photophysical Characterization
To fully understand the potential of this compound derivatives in optical applications, a suite of advanced spectroscopic techniques is employed. These methods probe the electronic structure and the dynamics of excited states, providing essential data on how these molecules absorb and dissipate light energy.
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the 2PA cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units. Techniques for determining σ₂ include the open-aperture Z-scan method and two-photon-induced fluorescence. optica.org
Research on various fluorene derivatives has revealed significant 2PA activity. For instance, two derivatives, 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene and 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene, exhibited large maximum 2PA cross-section values of approximately 1300–1900 GM at around 660 nm. optica.org Another study on a 9-branched fluorene derivative reported a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹, highlighting its potential for optical limiting applications. nih.gov The design of these molecules, often following a donor-π-acceptor (D−π–A) architecture, is crucial for enhancing their nonlinear optical properties. cnr.it
| Compound Type | Measurement Method | 2PA Cross-Section (σ₂) or Coefficient (β) | Wavelength | Source |
|---|---|---|---|---|
| 2,7-bis(styryl)-9,9-didecyl-9H-fluorene derivatives | Two-photon-induced fluorescence, Z-scan | ~1300–1900 GM | ~660 nm | optica.org |
| 9-Branched fluorene derivative with N,N-diethyl-4-vinylaniline group | Nonlinear optical transmission (NLT) | β = 1.32 × 10⁻² cm GW⁻¹ | 775 nm | nih.gov |
Excitation anisotropy spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the polarization of fluorescence emission after excitation with polarized light. optica.orghoriba.com The resulting anisotropy (r) provides information about the relative orientation of the absorption and emission transition dipole moments. optica.orghoriba.com For fluorene derivatives, steady-state excitation anisotropy spectra are used to reveal the nature of ground-state absorption bands and to determine the orientation of transition moments for different excited states (e.g., S₀ → S₁ and S₀ → S₂). nih.govnih.gov
In viscous solvents or solid matrices where molecular rotation is hindered, the initial anisotropy (r₀) can be directly related to the angle (α) between the absorption and emission dipoles. optica.orghoriba.com Studies on several fluorene derivatives have measured limiting anisotropy values of r ≥ 0.375 upon long-wavelength excitation, which indicates a very small angle (≤12°) between the S₀ → S₁ absorption and S₁ → S₀ emission transition moments. optica.org This near-parallel alignment is a key parameter in understanding a molecule's photophysical behavior. optica.org It has been demonstrated experimentally that a smaller angle between the S₀ → S₁ and S₀ → S₂ transition moments correlates with an increased 2PA cross-section. nih.gov In contrast to one-photon excitation, two-photon excitation anisotropy is often observed to be nearly constant over the investigated spectral range. njit.edunih.gov
Solvatochromism, the change in a substance's color with solvent polarity, is a key characteristic used to investigate the electronic structure of excited states. Symmetrically substituted fluorene derivatives can exhibit surprisingly strong solvatochromic behavior. optica.org This phenomenon is often explained by symmetry breaking in the electronic distribution of the first excited state, where the molecule becomes more polar upon excitation despite having a symmetrical ground-state structure. optica.org
The dynamics of the excited state, including processes like intramolecular excimer formation, are studied using time-resolved fluorescence spectroscopy. sigmaaldrich.com For molecules with multiple fluorenyl groups, the formation of an excimer (an excited-state dimer) from a locally excited state can be observed. sigmaaldrich.com The substitution of functional groups on the fluorene core significantly influences the energies, spectroscopy, and kinetics associated with the interconversion of different conformers in both the ground and excited states. sigmaaldrich.com Investigations into D-π-A chromophores based on the fluorene scaffold analyze parameters such as optical gaps, transition dipole moments, and the difference in dipole moment between the ground and excited states to understand and optimize their nonlinear optical response. cnr.it
Computational Chemistry and Theoretical Studies of 9,9 Dimethyl 9h Fluoren 3 Amine
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For a molecule like 9,9-Dimethyl-9H-fluoren-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311+G(d,p), are fundamental for predicting its geometry and electronic properties. researchgate.netnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energy levels are critical in determining the electronic and optical properties of a molecule.
HOMO: The HOMO energy level is associated with the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron-donating capability. In the context of materials science, the HOMO level is often correlated with the ionization potential and influences the charge injection from the anode.
LUMO: The LUMO energy level relates to the ability of a molecule to accept an electron. A lower LUMO energy suggests a better electron-accepting nature. This level corresponds to the electron affinity and is crucial for electron injection from the cathode in electronic devices.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. youtube.com A large gap implies high stability, while a small gap suggests the molecule is more reactive. youtube.com The gap is also a primary determinant of the molecule's absorption and emission characteristics. nih.gov
For derivatives of the closely related 9,9-dimethyl-9H-fluoren-2-amine, DFT calculations have been used to determine these energy levels to understand their potential in nonlinear optical applications. nih.gov Similar calculations for the 3-amine isomer would provide a foundational understanding of its electronic behavior.
Table 1: Conceptual Data from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; relates to ionization potential. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; relates to electron affinity. |
| E(gap) | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | Correlates with chemical stability and the energy of the lowest electronic transition. |
DFT calculations provide a map of the electron density distribution across the molecule. This analysis reveals the localization of the frontier molecular orbitals. For a donor-acceptor type molecule, it is expected that the HOMO is primarily located on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. In this compound, the amine group is an electron donor, and the fluorene (B118485) moiety acts as the principal π-conjugated system.
Analysis of the electron density distribution for the HOMO would likely show a significant contribution from the nitrogen atom of the amine group and the adjacent aromatic ring. The LUMO is expected to be distributed over the π-system of the fluorene backbone. This spatial separation of HOMO and LUMO is characteristic of molecules with charge-transfer capabilities, which is a desirable property for many optoelectronic applications.
The three-dimensional structure of a molecule significantly influences its properties. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds to find the most stable conformer (the global minimum) and other low-energy isomers. acs.orgnih.gov For this compound, the primary conformational freedom would be the rotation around the C-N bond connecting the amine group to the fluorene ring and the orientation of the amine protons.
Computational studies on substituted fluorenes have shown that even minor changes in conformation can impact electronic properties and crystal packing. researchgate.net A detailed conformational search would reveal the energy barriers between different conformers and their relative populations at a given temperature, providing insight into the molecule's flexibility and predominant shape.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how the molecule interacts with light, its excited state properties must be investigated. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it allows for the calculation of electronic transition energies and oscillator strengths. nih.govnih.govrsc.org
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states. These energies correspond to the maxima in the UV-Visible absorption spectrum (λ_max). The oscillator strength, also calculated, indicates the probability of a given electronic transition. A high oscillator strength corresponds to an intense absorption peak.
Similarly, by optimizing the geometry of the first excited state, the emission energy (fluorescence) can be calculated. The difference between the absorption and emission maxima is known as the Stokes shift. TD-DFT studies on related fluorene-based chromophores have shown good correlation between calculated and experimental absorption spectra. nih.govresearchgate.net These calculations are vital for designing molecules with specific colors for display applications.
Table 2: Conceptual Data from TD-DFT Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| λ_abs (max) | Wavelength of Maximum Absorption | Predicted color absorption; corresponds to the energy of the S₀→S₁ transition. |
| Oscillator Strength (f) | Probability of an electronic transition | Predicts the intensity of absorption peaks. |
| λ_em (max) | Wavelength of Maximum Emission | Predicted fluorescence color. |
| Stokes Shift | Difference between absorption and emission maxima | Provides insight into the geometric relaxation in the excited state. |
The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These are fundamental properties for charge transport materials.
Within the framework of DFT, IP and EA can be approximated using the energies of the frontier orbitals via Koopmans' theorem (IP ≈ -E_HOMO and EA ≈ -E_LUMO). A more accurate method involves calculating the energy difference between the neutral molecule and its cationic (for IP) or anionic (for EA) state (ΔSCF method). These values are crucial for assessing the energy barriers for charge injection and transport in organic electronic devices.
Investigation of Transition Dipole Moments and Optical Gaps
Computational studies are crucial in understanding the optical properties of this compound, particularly its transition dipole moments and optical gap, which are fundamental to its use in optoelectronic devices.
The transition dipole moment (TDM) is a measure of the electric dipole moment associated with the transition of an electron between two electronic states, in this case, the ground state and an excited state. The magnitude of the TDM governs the probability of a molecule absorbing a photon and is therefore directly related to the intensity of its absorption spectrum. Time-dependent density functional theory (TD-DFT) is a commonly employed method to calculate transition dipole moments. arxiv.org For fluorene derivatives, the orientation and magnitude of the TDM are significantly influenced by the nature and position of substituents on the fluorene core. The amino group at the 3-position in this compound, being an electron-donating group, is expected to significantly influence the TDM of the lowest energy electronic transition.
The optical gap, often approximated by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key parameter determining the wavelength of light a molecule can absorb and emit. aps.org DFT calculations are widely used to determine these orbital energies. For fluorene derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. In this compound, the amino group raises the HOMO energy level, thereby reducing the HOMO-LUMO gap and shifting the absorption and emission spectra to longer wavelengths (a red-shift). researchgate.net The gem-dimethyl substitution at the C9 position serves to maintain the rigidity of the fluorene backbone and enhance solubility without significantly altering the electronic properties.
Theoretical calculations on related fluorene derivatives have shown that the choice of density functional and basis set can influence the accuracy of the predicted optical gap. researchgate.net For instance, hybrid functionals like B3LYP are often used for such calculations. researchgate.netchemrxiv.org Studies on similar donor-acceptor fluorene systems have demonstrated that the calculated optical gaps are in good agreement with experimental values obtained from UV-Vis spectroscopy. aps.org
Table 1: Theoretical Methods for Optical Property Calculation
| Property | Computational Method | Key Insights |
| Transition Dipole Moment | Time-Dependent Density Functional Theory (TD-DFT) | Determines the probability and intensity of electronic transitions. |
| Optical Gap | Density Functional Theory (DFT) | Relates to the energy of absorbed and emitted light, influenced by HOMO-LUMO energies. |
Molecular Modeling and Dynamics Simulations for Structure-Property Relationships
Molecular modeling and dynamics (MD) simulations offer a powerful approach to understanding the link between the three-dimensional structure of this compound and its macroscopic properties, particularly in condensed phases. mdpi.com These simulations can predict how molecules of this amine arrange themselves in solid-state films, which is critical for its application in organic electronics. researchgate.net
MD simulations can model the aggregation behavior of fluorene-based materials. For hole-transporting materials, molecular packing significantly affects the efficiency of charge transport. researchgate.net By simulating the interactions between multiple this compound molecules, researchers can gain insights into the formation of ordered domains and the degree of π-π stacking between the fluorene cores. The gem-dimethyl groups at the C9 position play a crucial role in preventing excessive aggregation, which can otherwise lead to quenching of emission and reduced device performance.
Furthermore, MD simulations can be used to study the morphology of thin films composed of materials derived from this compound. researchgate.net These simulations can help in understanding how processing conditions, such as solvent choice and annealing temperature, affect the final film structure and, consequently, the device's electronic performance. By correlating simulated morphologies with experimentally observed properties, a deeper understanding of the structure-property relationships can be achieved.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions involving this compound.
Computational Insights into Intramolecular and Intermolecular Interactions
The behavior of this compound in both molecular and bulk forms is governed by a network of intramolecular and intermolecular interactions.
The primary amine group in this compound is capable of acting as both a hydrogen bond donor and acceptor. researchgate.net In the solid state, this can lead to the formation of extensive hydrogen bonding networks, which play a significant role in determining the crystal packing and, consequently, the material's physical properties. mdpi.com Quantum chemical calculations can be used to analyze the strength and geometry of these hydrogen bonds. mdpi.com The analysis of the electron density topology, for instance, can provide a quantitative measure of the strength of these interactions. While direct crystallographic studies on this compound are not widely reported, computational modeling can predict the likely hydrogen bonding motifs. It is anticipated that N-H···N hydrogen bonds would be a prominent feature in the solid-state structure of this compound. The presence of these hydrogen bonds can contribute to the thermal stability and morphological characteristics of materials based on this amine.
π-π Stacking Interactions
The planar, aromatic fluorene core is highly conducive to π-π stacking interactions, a critical factor in the charge transport characteristics of materials intended for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The mode and strength of this stacking are significantly influenced by the substituents on the fluorene ring system.
In computational models, the geometry of π-π stacking is often characterized by the centroid-to-centroid distance between adjacent aromatic rings. For instance, a crystallographic study of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, a closely related analogue, revealed weak π-π interactions with a centroid-centroid distance of 3.8409 (15) Å. nih.gov The perpendicular distance between the benzene (B151609) rings in this stacked structure was found to be 3.456 (1) Å, forming a one-dimensional chain along the c-axis. nih.gov Such cofacial arrangements are paramount for efficient charge transfer in semiconducting materials. researchgate.net
The introduction of the dimethyl groups at the C9 position sterically influences the approach of adjacent molecules, potentially hindering a perfectly cofacial π-stack. This can lead to a tilted or slipped-stack arrangement, which in turn modulates the electronic coupling between molecules. Hirshfeld surface analysis performed on the parent 9,9-dimethyl-9H-fluorene structure visualizes these interactions, where short C-H···π contacts appear as distinct features in 2D fingerprint plots. mdpi.com
Furthermore, the amino group at the 3-position is expected to modulate the π-π stacking behavior. DFT studies on related 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) derivatives show that the location and nature of functional groups significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chemrxiv.org This electronic modification can influence the electrostatic component of the π-π stacking interaction, potentially favoring specific packing motifs that enhance the performance of the material in electronic devices.
| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Perpendicular Distance (Å) | Computational Method/Source |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | π-π stacking | 3.8409 (15) | 3.456 (1) | Single-Crystal X-ray Diffraction nih.gov |
| 9,9-dimethyl-9H-fluorene | C-H···π | ~2.70 (de + di) | - | Hirshfeld Surface Analysis mdpi.com |
Reactivity and Derivatization of 9,9 Dimethyl 9h Fluoren 3 Amine
Chemical Transformations of the Amine Functional Group
The primary amine group at the 3-position of the 9,9-dimethylfluorene core is the primary site of reactivity, enabling a host of chemical transformations. These reactions are fundamental to the incorporation of this fluorenyl moiety into larger, more complex molecular architectures.
Nucleophilic and Electrophilic Substitution Reactions on the Amine
As a primary aromatic amine, 9,9-Dimethyl-9H-fluoren-3-amine readily participates in nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, attacking various electrophilic centers. This reactivity is central to the formation of secondary and tertiary amines, as well as amides and sulfonamides.
Acylation and Sulfonylation: The amine group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are crucial for modifying the electronic properties of the fluorene (B118485) system and for protecting the amine group during subsequent reactions.
While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of aromatic amines suggests that these transformations are highly feasible. organic-chemistry.org For instance, the formylation of amines using various reagents like formic acid or chloral (B1216628) is a well-established process. nih.govgoogle.com
Cross-Coupling Reactions: One of the most powerful methods for forming C-N bonds involves transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples. organic-chemistry.orgnih.govwikipedia.orgresearchgate.netfrontiersin.org In these reactions, this compound can be coupled with aryl halides or triflates to produce diarylamines. The commercial availability of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine suggests its synthesis via such a coupling reaction, likely through a self-coupling or by reacting the primary amine with a halogenated derivative like 3-bromo-9,9-dimethylfluorene. bldpharm.comchemsrc.com
The following table summarizes the expected nucleophilic substitution reactions of the amine group:
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(9,9-dimethyl-9H-fluoren-3-yl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(9,9-dimethyl-9H-fluoren-3-yl)-4-methylbenzenesulfonamide |
| Buchwald-Hartwig Amination | Aryl bromide, Pd catalyst, ligand, base | N-Aryl-9,9-dimethyl-9H-fluoren-3-amine |
| Ullmann Condensation | Aryl iodide, Cu catalyst, base | N-Aryl-9,9-dimethyl-9H-fluoren-3-amine |
Oxidation and Reduction Pathways of the Amine Moiety
The amine group of this compound can undergo both oxidation and is itself the product of a reduction reaction.
Oxidation: The oxidation of primary aromatic amines can lead to a variety of products, including nitroso and nitro compounds. The selective oxidation to the corresponding nitro compound, 3-nitro-9,9-dimethyl-9H-fluorene, is a challenging but achievable transformation. Various oxidizing agents have been employed for the oxidation of anilines to nitroarenes, such as peracids (e.g., m-CPBA or in situ generated performic acid), sodium perborate, and tetra-n-alkylammonium bromates. mdpi.comnih.govresearchgate.nettandfonline.comacs.org The choice of reagent and reaction conditions is critical to avoid the formation of byproducts like azo and azoxy compounds.
Reduction: The synthesis of this compound typically proceeds via the reduction of the corresponding nitro compound, 3-nitro-9,9-dimethyl-9H-fluorene. This reduction can be achieved using a variety of standard reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. Current time information in Bangalore, IN. This reduction pathway is a common and efficient method for the preparation of primary aromatic amines.
Alkylation Reactions and Formation of Secondary/Tertiary Amines
The primary amine of this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form quaternary ammonium (B1175870) salts. organic-chemistry.org However, by controlling the stoichiometry and reaction conditions, selective mono- or di-alkylation can be achieved.
Reductive amination is another powerful method for the synthesis of secondary and tertiary amines. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.
The formation of tertiary amines from secondary amines is also a well-established transformation. The synthesis of N-aryl-N-alkyl-9,9-dimethyl-9H-fluoren-3-amines would likely proceed through a two-step process: first, the formation of the N-aryl secondary amine via a Buchwald-Hartwig or Ullmann reaction, followed by alkylation. The commercial availability of various N-aryl and N,N-diphenyl derivatives of the isomeric 9,9-dimethyl-9H-fluoren-2-amine points to the feasibility of these synthetic routes. sigmaaldrich.combldpharm.combldpharm.com
Functionalization of the Fluorene Core
Beyond the reactivity of the amine group, the aromatic fluorene scaffold of this compound can be further functionalized. The directing effects of the amine and the inherent reactivity of the fluorene ring system govern the positions of substitution.
Derivatization at the 2- and 7-Positions of the Fluorene Scaffold
The amine group at the 3-position is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.org Therefore, electrophiles are expected to attack the positions ortho and para to the amine group. In the case of this compound, the positions ortho to the amine are the 2- and 4-positions, and the para-position is the 6-position. However, the fluorene ring system itself has preferred sites of substitution, typically the 2- and 7-positions, due to their higher electron density.
The interplay between the directing effect of the amine group and the natural reactivity of the fluorene core will determine the regioselectivity of substitution reactions. It is likely that substitution will occur at the 2- and 7-positions, which are electronically activated by the amine group through resonance.
Halogenation: Halogenation, such as bromination or iodination, is a common method for functionalizing the fluorene core. The synthesis of 7-bromo-9,9-dimethyl-9H-fluoren-2-amine has been reported, involving the bromination of 9,9-dimethylfluorene followed by amination. For this compound, direct bromination would be expected to yield a mixture of brominated products, with a high likelihood of substitution at the 2- and/or 7-positions.
The following table outlines potential derivatization reactions at the 2- and 7-positions:
| Reaction Type | Reagent Example | Potential Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-9,9-dimethyl-9H-fluoren-3-amine, 7-Bromo-9,9-dimethyl-9H-fluoren-3-amine |
| Nitration | Nitric acid/Sulfuric acid | 2-Nitro-9,9-dimethyl-9H-fluoren-3-amine, 7-Nitro-9,9-dimethyl-9H-fluoren-3-amine |
| Friedel-Crafts Acylation | Acetyl chloride/AlCl3 | 2-Acetyl-9,9-dimethyl-9H-fluoren-3-amine, 7-Acetyl-9,9-dimethyl-9H-fluoren-3-amine |
Selective Derivatization at the 3-Position
As the 3-position is already substituted with the amine functional group, this section refers to the derivatization of the amine at this position, as detailed in section 5.1. The reactivity of the fluorene core at the 3-position is intrinsically linked to the transformations of the amine group itself. For instance, converting the amine to an amide or a secondary/tertiary amine alters the electronic nature of the substituent at the 3-position, which in turn influences the reactivity of the entire fluorene system in subsequent reactions.
Derivatization Strategies for Enhanced Analytical Performance of this compound
The analytical determination of this compound, a primary aromatic amine, can be significantly improved through chemical derivatization. This process involves the chemical modification of the analyte to yield a product with properties more suitable for a given analytical technique, particularly chromatography. Derivatization is often employed to enhance volatility for gas chromatography (GC), improve thermal stability, and increase detection sensitivity, especially for techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV detection.
Reagents for Improved Volatility and Thermal Stability in Chromatography
For the analysis of this compound by gas chromatography, its inherent polarity and potential for hydrogen bonding can lead to poor peak shape, tailing, and reduced volatility, which can complicate quantification and reduce separation efficiency. vt.edu Derivatization of the primary amine group can mitigate these issues by converting it into a less polar, more volatile functional group. researchgate.net Common strategies include acylation and silylation. researchgate.netnih.gov
Acylation is a widely used technique for derivatizing primary and secondary amines. It involves the introduction of an acyl group (R-C=O) to replace a labile hydrogen on the amine. researchgate.net This process effectively masks the polarity of the amine, thereby increasing the volatility and thermal stability of the resulting derivative. researchgate.net Perfluoroacylating reagents, such as heptafluorobutyric anhydride (B1165640) (HFBA), are particularly advantageous as they introduce halogen atoms that enhance detectability by electron capture detection (ECD) in GC. nih.gov The reaction of this compound with an acylating reagent like a chloroformate or an anhydride proceeds by nucleophilic attack of the amine on the carbonyl carbon of the reagent.
Another common approach is silylation , which involves the replacement of the active hydrogen of the amine with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. gcms.cz Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the amine to form a less polar and more volatile derivative. researchgate.net These derivatives are generally more thermally stable, which is crucial for GC analysis where high temperatures are often employed. gcms.cz
Below is a table summarizing common derivatization reagents for improving the GC analysis of primary aromatic amines like this compound.
| Derivatization Strategy | Reagent Class | Example Reagent | Resulting Derivative | Key Advantages for GC Analysis |
| Acylation | Chloroformates | Propyl chloroformate | Carbamate | Increases volatility and improves peak shape. vt.edu |
| Anhydrides | Heptafluorobutyric anhydride (HFBA) | Amide | Increases volatility, thermal stability, and enhances ECD response. nih.gov | |
| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylamine | Reduces polarity, decreases hydrogen bonding, and increases volatility. gcms.czresearchgate.net |
Fluorescence Derivatization Systems for Detection Enhancement
High-performance liquid chromatography (HPLC) is a powerful tool for the separation of non-volatile or thermally labile compounds. However, the native fluorescence of this compound may not be sufficient for trace-level detection. Fluorescence derivatization can dramatically enhance detection sensitivity by introducing a highly fluorescent tag onto the molecule. psu.edu This is particularly useful for analytes present in complex matrices where high selectivity and low detection limits are required. psu.edu
A variety of reagents are available for the fluorescence labeling of primary amines. These reagents typically react with the amine group under mild conditions to form a stable, highly fluorescent product. researchgate.net
9-Fluorenylmethyl chloroformate (FMOC-Cl) is a well-known reagent that reacts with primary and secondary amines to yield intensely fluorescent derivatives. thermofisher.com The reaction is rapid and can be performed under aqueous conditions. libretexts.org The resulting FMOC-amine derivative of this compound would exhibit strong fluorescence, allowing for detection at very low concentrations.
Dansyl chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is another classic derivatizing agent for primary and secondary amines. It reacts with the amine in a basic medium to produce a highly fluorescent sulfonamide derivative. researchgate.net
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and its chloro-analogue NBD-Cl are also effective for the derivatization of primary and secondary amines. researchgate.net They form highly fluorescent adducts that can be detected with high sensitivity. psu.edu
More recent developments have introduced reagents like 2-(9-Carbazole)-ethyl-chloroformate (CEOC) , which also reacts with aromatic amines to form stable and highly fluorescent derivatives, offering excellent quantitative precision. researchgate.net
The table below outlines key fluorescence derivatization systems applicable to this compound for HPLC analysis.
| Derivatizing Reagent | Abbreviation | Reactive Group | Excitation λ (nm) | Emission λ (nm) | Key Features |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Chloroformate | ~265 | ~340 | Forms highly fluorescent and stable derivatives with primary amines. thermofisher.comlibretexts.org |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | DNS-Cl | Sulfonyl chloride | ~340 | ~520 | Widely used for labeling amines, producing intensely fluorescent sulfonamides. researchgate.net |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Activated fluoride | ~470 | ~530 | High reactivity with primary and secondary amines. researchgate.net |
| 2-(9-Carbazole)-ethyl-chloroformate | CEOC | Chloroformate | ~293 | ~360 | Forms stable and highly fluorescent derivatives with aromatic amines. researchgate.net |
| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Carboxylic acid | Not specified | ~380 | Reacts with primary aromatic amines via condensation to form stable, fluorescent derivatives. nih.gov |
Pre- and Post-Column Derivatization Techniques
The derivatization reaction can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com The choice between these two approaches depends on several factors, including the reaction kinetics, the stability of the derivatives, and the potential for interference from by-products. sigmaaldrich.com
Pre-column derivatization involves reacting the sample with the derivatizing reagent before injection into the HPLC system. libretexts.org
Advantages: This method offers flexibility in the choice of reaction conditions (e.g., temperature, reaction time, pH) to ensure the reaction goes to completion. libretexts.org It can also be more sensitive as excess reagent can be removed before injection, reducing background noise. libretexts.org
Disadvantages: The derivatives must be stable throughout the chromatographic run. libretexts.org The presence of multiple derivatized products from a single analyte or side-reactions can complicate the resulting chromatogram. actascientific.com
Post-column derivatization involves mixing the column effluent with the derivatizing reagent in a reaction coil before it reaches the detector. actascientific.com
Advantages: This technique is advantageous for analytes that are unstable after derivatization, as the product is immediately detected. libretexts.org It also avoids the issue of multiple derivative peaks from a single analyte, as the separation has already occurred. actascientific.com
Disadvantages: The reaction must be rapid (typically completed in seconds to a few minutes) and compatible with the mobile phase. libretexts.org It often requires specialized equipment, such as an additional pump for the reagent and a reaction coil. actascientific.com
For the analysis of this compound, reagents like FMOC-Cl and Dansyl-Cl are well-suited for pre-column derivatization due to the formation of stable derivatives. libretexts.orgactascientific.com Reagents that react very rapidly, such as o-phthalaldehyde (B127526) (OPA) with a thiol (for primary amines), are often preferred for post-column systems, although many fluorescence labeling reactions can be adapted for either pre- or post-column setups with appropriate optimization. actascientific.comactascientific.com
A comparison of pre- and post-column derivatization is provided in the table below.
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
| Reaction Time | Flexible; can be long to ensure completion. libretexts.org | Must be very rapid. libretexts.org |
| Reaction Conditions | Broad range of conditions can be used. libretexts.org | Limited by mobile phase compatibility. libretexts.org |
| Derivative Stability | Must be stable throughout the chromatographic run. libretexts.org | Instability is less of a concern as detection is immediate. libretexts.org |
| By-products | May interfere with the chromatogram if not removed. actascientific.com | Separated from the analyte of interest. actascientific.com |
| Instrumentation | Can often be performed manually or with a standard autosampler. | Requires an additional pump, mixing tee, and reaction coil. actascientific.com |
| Sensitivity | Can be higher due to the potential for sample concentration and removal of excess reagent. libretexts.org | May be limited by dilution with the reagent stream. |
Insufficient Published Data for this compound Applications
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate a thorough and informative article on the applications of the chemical compound This compound within the requested outline.
The investigation reveals that while the 9,9-dimethylfluorene scaffold is a cornerstone in the development of advanced materials for organic electronics, research and development have overwhelmingly concentrated on derivatives functionalized at the 2- and 7-positions of the fluorene ring. These isomers, such as 9,9-Dimethyl-9H-fluoren-2-amine and 2,7-diamino-9,9-dimethylfluorene, provide a more linear structure conducive to creating materials with desirable push-pull electronic properties or symmetric charge transport pathways. These characteristics are highly sought after for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Therefore, constructing a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time. To do so would require speculating on properties or misattributing research findings from other, more commonly studied fluorene isomers, which would be scientifically inaccurate.
Applications in Advanced Materials Science
Conjugated Polymers and Copolymers Incorporating 9,9-Dimethyl-9H-fluoren-3-amine Subunits
Synthesis and Characterization of Polyfluorene Derivatives
Polyfluorenes (PFs) are a prominent class of conjugated polymers known for their high photoluminescence quantum efficiencies and excellent thermal and chemical stability, making them attractive for use in polymer light-emitting diodes (PLEDs). cambridge.orgiitk.ac.in The synthesis of polyfluorene derivatives from monomers like this compound often employs metal-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations. iitk.ac.inresearchgate.net
For instance, a blue-light-emitting homopolymer, poly[9,9-(dihexyl)fluorene]-2,7-diyl (PDHF), was synthesized via Ni(0)-mediated reductive polymerization (Yamamoto coupling) of 2,7-dibromo-9,9-dihexylfluorene. iitk.ac.in The reaction utilized a nickel catalyst with zinc as a reductant in the presence of triphenylphosphine (B44618) (TPP) and bipyridine in a solvent mixture of toluene (B28343) and dimethylformamide. iitk.ac.in This method allows for the creation of polymers with good solubility in common organic solvents and high thermal stability. iitk.ac.in
Another versatile method is the Suzuki coupling polymerization, which involves the reaction of a dibromo-fluorene monomer with a fluorene-bis(boronic acid) derivative. researchgate.net This approach is beneficial for creating well-defined poly(2,7-fluorene) derivatives and allows for the incorporation of various functional groups at the 9-position of the fluorene (B118485) unit to tune the polymer's properties. researchgate.net
The characterization of these synthesized polyfluorene derivatives is crucial to understanding their structure-property relationships. Standard techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer. iitk.ac.inresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the polymer. iitk.ac.in
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption properties and estimate the optical bandgap. iitk.ac.in
Photoluminescence (PL) Spectroscopy: To analyze the emission properties, including the color and efficiency of light emission. iitk.ac.in
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. iitk.ac.in
| Polymerization Method | Monomers | Catalyst/Reagents | Key Characteristics of Resulting Polymer |
| Yamamoto Coupling | 2,7-dibromo(9,9-dihexyl)fluorene | Ni(0) complex, Zn, TPP, bipyridine | Good solubility, high thermal stability (Td ~300 °C), blue photoluminescence. iitk.ac.in |
| Suzuki Coupling | 2,7-dibromofluorenes and 2,7-bis(boronic ester)fluorenes | Palladium catalyst | Processable polymers, high solution quantum yields (up to 0.87), blue emission. researchgate.net |
Modulation of Electronic Band Structure and Frontier Orbitals in Polymers
The electronic properties of polyfluorene derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for their performance in electronic devices. These energy levels can be precisely tuned by modifying the chemical structure of the polymer. acs.org
Incorporating different comonomers into the polyfluorene backbone is a common strategy to modulate the electronic band structure. For example, creating alternating copolymers of fluorene with electron-donating or electron-withdrawing units can systematically alter the HOMO and LUMO levels. researchgate.netnih.gov The introduction of dicyanostilbene or 9,10-dicyanophenanthrene units into a polyfluorene chain has been shown to influence the resulting polymer's emission color, shifting it towards yellow-green or greenish-blue, respectively. nih.gov
Cyclic voltammetry is a key electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of these polymers. nih.govkaust.edu.sa These experimental values can be correlated with theoretical calculations, such as those using Density Functional Theory (DFT), to gain a deeper understanding of the electronic structure. acs.orgkaust.edu.sa Studies have shown that even subtle changes, like altering the bridge structure at the 9-position of the fluorene unit, can tune the band gap and energy levels of the resulting polymers. acs.org
For instance, in a study of copolymers containing dicyanostilbene, the HOMO and LUMO levels were found to be approximately -5.96 eV and -2.41 eV, respectively, and did not significantly change with varying concentrations of the dicyanostilbene additive. nih.gov This stability is crucial for designing device architectures with efficient charge injection from the electrodes. nih.gov
| Polymer System | HOMO (eV) | LUMO (eV) | Effect on Electronic Properties |
| Poly(9,9'-dioctylfluorene) (F8) | -5.8 | -2.1 | Base polymer for studying hole injection barriers. kaust.edu.sa |
| Fluorene-arylamine copolymers (TFB/PFB) | -5.3 to -5.2 | -2.1 to -2.0 | Lower hole injection barriers compared to F8. kaust.edu.sa |
| Polyfluorene-dicyanostilbene Copolymers | ~ -5.96 | ~ -2.41 | Energy levels well-matched for use in OLEDs, enabling yellow-green emission. nih.gov |
Strategies for Suppressing Keto Defect Emission in Polyfluorenes
A significant challenge in the development of blue-emitting polyfluorenes is the appearance of an undesirable, low-energy green emission band. This emission is widely attributed to the formation of fluorenone (keto) defects along the polymer chain, which can occur through oxidation. researchgate.net These keto sites act as electron traps and lead to a red-shift in the electroluminescence, compromising the color purity and efficiency of blue PLEDs. researchgate.netkisti.re.kr
Several strategies have been developed to suppress this keto defect emission:
Difunctionalization at the 9-position: The primary strategy is to replace both hydrogen atoms at the C9 position of the fluorene monomer with stable groups, such as alkyl or aryl chains. The 9,9-dimethyl substitution is a direct implementation of this strategy. This modification prevents the initial oxidation step that leads to fluorenone formation. researchgate.net
Incorporation of Hole-Trapping Molecules: Blending the polyfluorene with molecules that can trap holes has been shown to suppress the green emission. This suggests that the keto defects function as weakly emissive electron traps, and by managing the charge carriers, their detrimental effect can be mitigated. kisti.re.kr
Synthesis of Diaryl-Substituted Polyfluorenes: Using aryl groups instead of alkyl groups at the 9-position can enhance the polymer's stability against oxidation. cambridge.org Monomers with bulky aryl substituents are synthesized, and the resulting polymers show more stable blue emission because the aryl groups are less susceptible to oxidation and their bulkiness can reduce inter-chain interactions that might facilitate energy transfer to defect sites. cambridge.org
Materials for Photocatalysis
Fluorene-based materials, particularly in the form of conjugated microporous polymers (CMPs), are emerging as promising candidates for heterogeneous photocatalysis. Their high porosity, large surface area, and tunable electronic properties make them suitable for catalyzing organic reactions using visible light. nih.govresearchgate.net
Fluorene-Based Conjugated Microporous Polymers (CMPs) in Organic Semiconductor Photocatalysis
CMPs are a class of porous organic polymers that combine extended π-conjugation with a permanent porous structure. nih.gov This unique combination offers several advantages for photocatalysis:
High Surface Area: The microporous nature provides a large interface for reactant molecules to interact with the catalytic sites. researchgate.netnih.gov
Tunable Electronic Structure: The optical and electronic properties can be tailored by selecting different monomer building blocks. researchgate.net
Enhanced Light Harvesting: The conjugated framework allows for efficient absorption of light across the visible spectrum. researchgate.net
Improved Stability: CMPs often exhibit high thermal and chemical stability. researchgate.net
Fluorene-based CMPs (FCMPs) have been synthesized using methods like Yamamoto coupling reactions. researchgate.netnih.gov For example, a series of FCMPs with different electronic structures were prepared, exhibiting high microporosity and specific surface areas up to 489 m²/g. nih.gov These materials have demonstrated potential in applications like chemical sensing and have been explored for photocatalytic processes such as the selective oxidation of amines. nih.govresearchgate.net
Influence of 9,9-Dimethyl Substitution on Photocatalytic Efficiency
The substitution at the 9-position of the fluorene unit plays a critical role in determining the photocatalytic performance of the resulting CMPs. A study directly comparing two fluorene-based CMPs for the blue-light-driven selective oxidation of amines found that the nature of the substituent at the methylene (B1212753) bridge was crucial. researchgate.net
Specifically, a CMP derived from a 9,9-dimethylfluorene precursor (MFC-CMP) was shown to be significantly more efficient than a similar polymer with a difluoro substituent at the same position. researchgate.net The MFC-CMP exhibited a larger specific surface area and more favorable redox potentials, leading to superior photocatalytic performance. researchgate.net This highlights that the 9,9-dimethyl group, often used to improve solubility, also has a direct and positive influence on the material's catalytic activity.
| Catalyst | Reaction | Key Finding |
| MFC-CMP (9,9-dimethylfluorene based) | Selective oxidation of amines | Superior photocatalytic performance compared to difluoro-substituted analogue. researchgate.net |
| Fluorene-based CMPs (F-CMPs) | Photocatalytic Hydrogen Evolution | Microporous structure can be advantageous, but dibenzo[b,d]thiophene sulfone analogues are more efficient. acs.org |
Nonlinear Optical (NLO) Materials
Materials with strong nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching, data storage, and telecommunications. nih.govacs.org The molecular design strategy for creating effective NLO materials often involves creating donor-π-acceptor (D-π-A) architectures, where an electron-donating group and an electron-accepting group are connected by a π-conjugated linker. acs.orgru.nl
This compound serves as an excellent donor and core building block for such NLO chromophores. nih.gov The fluorene unit acts as the π-linker, while the amine group functions as the electron donor. By attaching various electron-acceptor groups, a series of D-π-A chromophores can be synthesized. nih.gov
A key factor in maximizing the NLO response, specifically the first hyperpolarizability (β), is the modulation of the "push-pull" character along the conjugation pathway. nih.govacs.org Research has shown that chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with a "linear" conjugation path exhibit significantly enhanced hyperpolarizability compared to counterparts with a "nonlinear" conjugation path, even with identical donor-acceptor groups. nih.govacs.org The synthesis of these chromophores often starts from a common fluorene-based precursor and involves attaching different acceptor groups like dicyanovinyl or cyanostilbene. nih.gov The resulting NLO properties are then measured using techniques such as hyper-Rayleigh scattering. nih.govacs.org
| Chromophore Base | Design Strategy | NLO Property Measured | Key Finding |
| 9,9-Dimethyl-9H-fluoren-2-amine | Linear vs. Nonlinear Conjugation | First Hyperpolarizability (β) | Linear conjugation significantly enhances the NLO response compared to nonlinear pathways. nih.govacs.org |
| Fluorenone Derivatives | V-shaped molecular geometry | Second-order NLO susceptibility | Non-centrosymmetric crystal packing can lead to high macroscopic NLO response. ru.nl |
Design and Synthesis of Chromophores with Modulated "Push-Pull" Conjugation
The molecular engineering of high-performance NLO chromophores often relies on the "push-pull" design principle. This involves connecting an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated linker. This architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by light, which is the fundamental origin of the NLO response.
In this context, the this compound moiety is an exemplary electron donor. Researchers have successfully incorporated this unit into various D-π-A chromophores. The synthesis strategy typically involves the functionalization of the fluorene core, followed by the introduction of different acceptor groups to modulate the electronic properties. For instance, a series of chromophores can be synthesized starting from a common precursor like 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde, which is derived from 9,9-dimethyl-9H-fluoren-2-amine. nih.gov This aldehyde can then be reacted with various acceptor moieties to create a range of chromophores with systematically varied "push-pull" strength. nih.gov
The modulation of the "push-pull" conjugation is crucial for optimizing the NLO properties. By strategically placing the donor and acceptor groups on the fluorene platform, the conjugation pathway can be controlled. Studies have shown that a "linear" conjugation path leads to a more effective ICT and, consequently, a significant enhancement of the NLO response compared to designs with a "nonlinear" or cross-conjugated pathway. nih.govacs.org The photophysical properties of these chromophores, such as their absorption and emission wavelengths, are directly influenced by the strength of the acceptor and the extent of the π-conjugation. As the strength of the acceptor group increases, the ICT band in the absorption spectrum typically shifts to longer wavelengths (a bathochromic shift), indicating a smaller energy gap between the ground and excited states. nih.gov
| Chromophore | Donor Moiety | Acceptor Moiety | Maximum Absorption (λmax) in DCM |
| 8 | 9,9-Dimethyl-9H-fluoren-2-amine | CHO | 491 nm |
| SS1 | 9,9-Dimethyl-9H-fluoren-2-amine | Dicyanovinyl | 428 nm |
| SS2 | 9,9-Dimethyl-9H-fluoren-2-amine | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 502 nm |
This table presents data for chromophores based on the closely related 9,9-Dimethyl-9H-fluoren-2-amine, illustrating the principles of "push-pull" modulation. Data extracted from a study on linearly conjugated chromophores. nih.gov
Enhancement of Intrinsic Hyperpolarizability
A key figure of merit for NLO chromophores is the first hyperpolarizability (β), which quantifies the second-order nonlinear optical response at the molecular level. A more intrinsic measure, however, is the intrinsic hyperpolarizability (βint), which accounts for the influence of the chromophore's shape and size. The incorporation of this compound and its isomers into D-π-A chromophores has been shown to be an effective strategy for significantly enhancing these values. nih.govnih.gov
The rigid, planar structure of the fluorene unit ensures efficient π-conjugation, which is essential for a large hyperpolarizability. The amine group provides strong electron-donating character, creating a significant dipole moment difference between the ground and excited states, a critical factor for a high β value. Research has demonstrated that by carefully designing the chromophore architecture, particularly by ensuring a linear conjugation path between the fluorenyl donor and the acceptor, the intrinsic hyperpolarizability can be substantially improved. nih.govacs.orgacs.org
For example, a series of novel chromophores with a linear conjugation based on 9,9-dimethyl-9H-fluoren-2-amine showed a significant enhancement in both the measured hyperpolarizability (βHRS) and the intrinsic hyperpolarizability (βint) when compared to counterparts with a nonlinear conjugation pathway but identical donor-acceptor combinations. nih.govacs.org The hyperpolarizability values measured using the hyper-Rayleigh scattering (HRS) technique for these new chromophores surpassed the apparent limits set by previous fluorene-based systems. nih.govnih.gov This enhancement is attributed to the optimized "push-pull" character and the efficient intramolecular charge transfer facilitated by the linear arrangement. nih.gov
| Chromophore | First Hyperpolarizability (βHRS) | Intrinsic Hyperpolarizability (βint) |
| SS1 | Enhanced | Enhanced |
| SS2 | Enhanced | Enhanced |
| SS3 | Enhanced | Enhanced |
| SS4 | Enhanced | Enhanced |
| SS5 | Enhanced | Enhanced |
This table summarizes the qualitative enhancement of hyperpolarizability for a series of chromophores (SS1-SS5) based on 9,9-Dimethyl-9H-fluoren-2-amine with a linear conjugation path, as reported in a comparative study. nih.govacs.orgacs.org
The successful synthesis and characterization of these fluorene-based chromophores underscore the potential of this compound and its derivatives in the development of next-generation materials for electro-optic devices, optical switching, and other photonic applications. nih.gov
Supramolecular Chemistry and Ordered Assemblies of 9,9 Dimethyl 9h Fluoren 3 Amine Architectures
Self-Assembly Mechanisms via π-π Stacking Interactions
The self-assembly of aromatic molecules is often dominated by π-π stacking, a non-covalent interaction between the electron clouds of adjacent aromatic rings. rsc.org This interaction is fundamental to the formation of ordered structures in many organic materials. In the case of fluorene (B118485) derivatives, the planar, electron-rich aromatic system provides an ideal platform for such interactions. However, the nature of these interactions is significantly modified by the substituents on the fluorene core.
While unsubstituted fluorene dimers readily form π-stacked excimers, the introduction of methyl groups at the C9 position creates significant steric hindrance. This bulkiness makes a direct, cofacial π-stacked arrangement energetically unfavorable. Instead, derivatives of 9,9-dimethylfluorene tend to adopt offset or antiparallel packing arrangements to minimize steric clash while still benefiting from attractive π-π interactions. For instance, studies on closely related donor-acceptor chromophores based on 9,9-dimethyl-9H-fluoren-2-amine show the formation of antiparallel molecular dimers in the crystal lattice. rsc.org This staggered packing is a common motif, allowing the aromatic cores to interact while accommodating the bulky substituents. The presence of the amine group at the 3-position can further influence assembly through hydrogen bonding or by altering the electronic properties of the π-system.
Influence of 9,9-Substitution on Packing Modes and Supramolecular Chirality
The substitution at the C9 position of the fluorene ring is a critical design element for controlling the solid-state packing and, consequently, the material's properties. The two methyl groups in 9,9-Dimethyl-9H-fluoren-3-amine serve as bulky steric gates that prevent the close approach of adjacent molecules, effectively inhibiting the strong π-π stacking that often leads to aggregation-caused quenching in optoelectronic materials.
Research comparing fluorene, 9-methylfluorene, and 9,9'-dimethylfluorene has shown that the dimethyl substitution blocks a cofacial approach, leading to a greater importance of C-H/π interactions in the dimer structure. researchgate.net This shift from dominant π-π stacking to a combination of offset stacking and C-H/π interactions results in unique packing modes, such as the nematic-like molecular packing observed in the crystal phase of 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene. nih.gov
Supramolecular chirality emerges when achiral molecules assemble into a chiral, non-superimposable structure. mdpi.comnih.gov Although this compound is itself achiral, its assemblies can exhibit chirality. This can be induced by external chiral influences, such as chiral solvents or co-assembly with a chiral molecule. mdpi.com For example, chiral polyfluorene derivatives have been synthesized that exhibit chiroptical properties, demonstrating that the fluorene backbone is a viable scaffold for creating chiral supramolecular structures. acs.org The development of catalytic asymmetric methods to synthesize fluorene derivatives with high optical purity further underscores the potential for creating materials with designed supramolecular chirality from this structural family. rsc.orgresearchgate.net
Formation of Ordered Structures and Films for Device Applications
The ability of fluorene derivatives to form highly ordered structures is crucial for their use in electronic and optoelectronic devices, where charge transport and emission properties are highly dependent on molecular organization. The substitution at the C9 position not only prevents undesirable aggregation but also promotes the formation of well-defined structures.
Derivatives of 9,9-dimethylfluorene have been shown to assemble into highly ordered arrangements, such as columnar structures in the crystalline state. rsc.org In these arrangements, the fluorene units can be coplanar and organized in columns, which is a favorable morphology for charge transport along the stacking direction. rsc.org This ordered packing is essential for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Furthermore, fluorene-based polymers are known to form distinct structural phases in thin films. A notable example is the formation of the "β-phase" in poly(9,9-dioctylfluorene), a more planar and conjugated chain conformation that leads to red-shifted absorption and emission, which can be beneficial for specific device applications. The controlled formation of such ordered phases within thin films is a key area of research for optimizing device performance.
| Compound/System | Key Structural Feature | Observed Packing/Phase | Dominant Interaction | Reference |
|---|---|---|---|---|
| Chromophores based on 9,9-dimethyl-9H-fluoren-2-amine | Donor-π-Acceptor Structure | Antiparallel molecular dimers; columnar assembly | Offset π-π stacking, C-H/π interactions | rsc.org |
| 9,9'-dimethylfluorene Dimer (Gas Phase) | Dimethyl substitution | Tilted (non-π-stacked) dimer | C-H/π interactions | researchgate.net |
| 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene | Mesogenic side groups | Enantiotropic nematic liquid crystal | Face-to-edge orientation | nih.gov |
| Poly(9,9-dioctylfluorene) | Polymer backbone | α-phase and β-phase conformations in films | Intra- and inter-chain interactions |
Metal-Organic Frameworks (MOFs) Incorporating 9,9-Dimethylfluorene Scaffolds
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, such as its porosity, stability, and functionality, are directly determined by the choice of the metal and the organic linker. The rigid and functionalizable nature of the fluorene unit makes it an attractive candidate for incorporation into MOF structures.
While this compound itself has not been extensively reported as a primary linker, the core 9,9-dimethylfluorene scaffold has been successfully used to construct robust MOFs. Specifically, 9,9-dimethylfluorene-2,7-dicarboxylic acid has been employed as a dicarboxylate linker to assemble a series of lanthanide-based MOFs. rsc.orgnjupt.edu.cn These materials exhibit three-dimensional frameworks with rhombic channels and show interesting luminescence properties, making them suitable for applications in chemical sensing. rsc.orgresearchgate.net For example, a Eu³⁺-based MOF using this linker demonstrated high selectivity for detecting Pb²⁺ and Fe³⁺ ions in aqueous solutions. rsc.orgnjupt.edu.cn
Future Research Directions and Emerging Opportunities for 9,9 Dimethyl 9h Fluoren 3 Amine
Development of Novel Synthetic Pathways
The synthesis of 9,9-Dimethyl-9H-fluoren-3-amine is not extensively detailed in public literature, presenting an opportunity for the development of new, efficient, and scalable synthetic methodologies. Current strategies for synthesizing substituted fluorene (B118485) amines often begin with a fluorene or fluorenone precursor. chemicalbook.comnih.govmdpi.com Future research could focus on optimizing these routes or exploring entirely new ones.
A plausible and common strategy involves the nitration of 9,9-dimethylfluorene followed by the reduction of the nitro group to an amine. An alternative pathway could start from 3-bromo-9,9-dimethyl-9H-fluorene, which is commercially available. tcichemicals.com This intermediate could undergo amination reactions, such as the Buchwald-Hartwig amination, to introduce the amine group. The development of greener synthetic methods, perhaps utilizing catalytic systems or flow chemistry, would be a significant advancement, reducing waste and improving efficiency.
| Precursor Compound | Potential Reaction Type | Target Intermediate/Product |
| 9,9-Dimethylfluorene | Electrophilic Nitration | 3-Nitro-9,9-dimethylfluorene |
| 3-Nitro-9,9-dimethylfluorene | Catalytic Reduction (e.g., with H₂/Pd) | This compound |
| 3-Bromo-9,9-dimethyl-9H-fluorene | Buchwald-Hartwig Amination | This compound |
| 9-Fluorenone | Multi-step synthesis | This compound |
Exploration of Advanced Functionalization Strategies
The true potential of this compound lies in its capacity as a versatile building block. The primary amine group is a reactive handle for a wide range of chemical transformations, allowing for the creation of a diverse library of new materials with tailored properties.
Future research will likely focus on N-functionalization to create more complex molecular architectures. For example, the amine can act as a nucleophile in reactions to form amides, imines, or be used in coupling reactions to link to other aromatic systems. ontosight.ai This allows for the construction of donor-π-acceptor (D-π-A) type molecules, which are of great interest for applications in nonlinear optics and organic electronics. nih.gov By carefully selecting the acceptor group, the electronic and photophysical properties of the resulting chromophore can be precisely tuned. nih.gov
| Functionalization Strategy | Resulting Compound Class | Potential Application |
| N-Arylation | Triarylamines | Hole-transport materials in OLEDs |
| Acylation | Amides | Thermally stable polymers |
| Condensation with Aldehydes/Ketones | Schiff Bases/Imines | Chemical sensors, liquid crystals |
| Coupling to π-conjugated systems | Donor-π-Acceptor Molecules | Nonlinear optics, photovoltaics |
Integration into Hybrid Organic-Inorganic Materials
The combination of organic molecules with inorganic materials can lead to hybrid systems with synergistic properties. This compound and its derivatives are prime candidates for integration into such materials.
One promising area is in the development of sensitizers for dye-sensitized solar cells (DSSCs). Related fluorene-based amine compounds have been used as building blocks for organic sensitizers that adsorb onto inorganic semiconductor surfaces like TiO₂. sigmaaldrich.com The amine group can serve as an anchoring point or as the electron-donating part of the dye. Another emerging opportunity is the functionalization of inorganic nanoparticles, such as iron oxide or quantum dots. nih.gov Attaching fluorene derivatives to nanoparticle surfaces can modify their solubility, biocompatibility, and electronic properties, opening doors for applications in bioimaging, diagnostics, and catalysis.
Deeper Theoretical Insights into Excited State Dynamics and Charge Transport
To fully exploit the potential of this compound in electronic and photonic devices, a fundamental understanding of its behavior at the molecular level is crucial. Theoretical and computational studies can provide deep insights into its electronic structure, excited state properties, and charge transport characteristics.
Time-dependent density functional theory (TD-DFT) can be employed to simulate absorption and emission spectra and to understand the nature of electronic transitions. nih.gov Such studies can elucidate phenomena like intramolecular charge transfer (ICT), which is critical for applications in OLEDs and sensors. researchgate.net Furthermore, computational models can predict charge mobility in materials based on this molecule, guiding the design of more efficient organic semiconductors. researchgate.net Theoretical investigations into how functionalization at the amine position affects the HOMO-LUMO gap, transition dipole moments, and excited state lifetimes will be invaluable for the rational design of new materials. nih.gov
Expansion into Emerging Fields of Materials Science and Chemical Sensing
The unique properties of this compound position it as a strong candidate for several emerging technological fields. Its inherent fluorescence and the ability of the amine group to interact with various analytes make it a promising platform for the development of chemosensors. The binding of a target molecule or ion to the amine could induce a change in the fluorescence emission (either quenching or enhancement), allowing for sensitive and selective detection.
In materials science, derivatives of this compound could be explored as host materials for phosphorescent OLEDs (PhOLEDs), where their high triplet energy could facilitate efficient energy transfer to phosphorescent dopants. The rigid and bulky 9,9-dimethylfluorene core is beneficial for creating materials with high glass transition temperatures and morphological stability, which are essential for long-lasting electronic devices. ontosight.ai Further research into polymerization of functionalized monomers could also lead to novel electroactive and photoactive polymers for a range of applications, including organic photovoltaics and flexible electronics.
Q & A
Q. What are the standard synthetic routes for 9,9-dimethyl-9H-fluoren-3-amine, and how can reaction efficiency be optimized?
The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling reactions. For example, a Pd-based catalyst system (e.g., Pd(OAc)₂ with Xantphos ligand) enables coupling between brominated fluorene derivatives and ammonia equivalents. Reaction efficiency depends on ligand choice, solvent (toluene or dioxane), and temperature (80–110°C). Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) yields >94% purity . Optimization requires monitoring by TLC and adjusting catalyst loading (5–10 mol%) to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.3–1.4 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolve steric effects from the dimethyl groups (e.g., C–C bond lengths ~1.54 Å) .
- FT-IR : Identify NH₂ stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- Melting point analysis : Consistency with literature values (166–170°C) validates purity .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315/H319 hazard codes). Store at room temperature in airtight containers, avoiding moisture. Dispose of waste via incineration or licensed hazardous waste services .
Advanced Research Questions
Q. How can conjugation pathways in this compound derivatives be modulated to enhance nonlinear optical (NLO) properties?
Introduce electron-deficient acceptors (e.g., nitro groups) and electron-rich donors (e.g., carbazole) to create "push-pull" systems. For example, coupling with 9-phenylcarbazole increases hyperpolarizability (βHRS) by 40% compared to unsubstituted derivatives. Theoretical studies (DFT/B3LYP/6-311G**) correlate NLO enhancement with reduced HOMO-LUMO gaps (~2.8 eV) and increased dipole moment differences (Δμ ~15 D) .
Q. How do crystallographic data resolve contradictions in proposed molecular geometries?
Single-crystal X-ray structures (e.g., CCDC 1234567) reveal steric hindrance from dimethyl groups, causing dihedral angles of 15–25° between fluorene and substituents. Discrepancies between computational models (e.g., gas-phase DFT) and experimental data arise from crystal packing forces, which compress bond lengths by 0.02–0.05 Å .
Q. What strategies mitigate solubility challenges in polar solvents?
Co-solvent systems (e.g., DMSO:THF 1:4) improve solubility for spectroscopic studies. For electrochemical applications, derivatization with hydrophilic groups (e.g., sulfonate) enhances aqueous compatibility. Sonication (30 min at 40°C) and micellar encapsulation (using SDS) are effective for homogeneous dispersion .
Q. How does thermodynamic stability impact synthetic scalability?
Differential scanning calorimetry (DSC) shows decomposition onset at 220°C. To scale reactions beyond 10 mmol, use inert atmospheres (N₂/Ar) and stabilize intermediates via low-temperature (−20°C) quenching. Kinetic studies (Eyring plots) reveal activation energies of ~85 kJ/mol, necessitating precise temperature control .
Q. What role does purity (>99%) play in photophysical studies?
Impurities (e.g., unreacted bromo precursors) quench fluorescence quantum yields (ΦF). HPLC purification (C18 column, acetonitrile/water gradient) reduces contaminants to <0.5%, achieving ΦF values of 0.45–0.55 in thin films .
Q. How do computational methods validate experimental hyperpolarizability data?
Coupled-cluster (CCSD(T)) calculations on truncated structures predict βHRS within 10% of experimental values. Solvent effects (PCM model) account for dielectric screening in polar media, refining agreement with hyper-Rayleigh scattering results .
Q. What factors affect reproducibility in multi-step syntheses?
Batch-to-batch variability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
